molecular formula C8H15NO B12990222 (5-Azaspiro[3.4]octan-8-yl)methanol

(5-Azaspiro[3.4]octan-8-yl)methanol

Cat. No.: B12990222
M. Wt: 141.21 g/mol
InChI Key: VVVMYLQMFYDXCK-UHFFFAOYSA-N
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Description

(5-Azaspiro[3.4]octan-8-yl)methanol is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a spiro-fused azetidine and cyclobutane ring system, serves as a three-dimensional, conformationally constrained building block. This property is particularly valuable for exploring novel chemical space in the design of bioactive molecules, as constraining flexible structures can enhance a compound's potency, selectivity, and metabolic stability, a strategy often used to "freeze" natural amino acids into more potent analogues . The primary application of (5-Azaspiro[3.4]octan-8-yl)methanol is as a versatile intermediate in organic synthesis and pharmaceutical research. The azetidine ring and the hydroxymethyl group provide handles for further chemical modification, allowing researchers to create diverse compound libraries. Spirocyclic scaffolds of this type are frequently investigated for their potential as protease inhibitors, receptor ligands, and in the development of central nervous system (CNS) active agents, given the critical role of similar structures in glutamate receptor research . While the specific mechanism of action for (5-Azaspiro[3.4]octan-8-yl)methanol is not defined, as it is an intermediate, its research value lies in its contribution to the synthesis of more complex target molecules. This compound is strictly for research applications. (5-Azaspiro[3.4]octan-8-yl)methanol is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

5-azaspiro[3.4]octan-8-ylmethanol

InChI

InChI=1S/C8H15NO/c10-6-7-2-5-9-8(7)3-1-4-8/h7,9-10H,1-6H2

InChI Key

VVVMYLQMFYDXCK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CCN2)CO

Origin of Product

United States

Preparation Methods

General Synthetic Pathway

The synthesis of (5-Azaspiro[3.4]octan-8-yl)methanol typically involves the construction of the spirocyclic framework followed by functionalization to introduce the hydroxymethyl group. A common approach includes:

  • Cyclization Reaction : Formation of the spirocyclic backbone using cyclization techniques involving amines and cyclic ketones.
  • Hydroxymethylation : Introduction of the hydroxymethyl group via formaldehyde or other aldehydes under reductive conditions.

Specific Synthetic Steps

  • Starting Materials :

    • Cyclic ketones (e.g., cyclobutanone derivatives).
    • Amines (e.g., primary or secondary amines for nitrogen incorporation).
  • Reagents :

    • Formaldehyde or paraformaldehyde for hydroxymethylation.
    • Reducing agents such as sodium borohydride or catalytic hydrogenation.
  • Conditions :

    • Acidic or basic catalysts for cyclization.
    • Solvents like ethanol, methanol, or dichloromethane depending on reaction requirements.

Example Synthesis

Cyclization Reaction

The spirocyclic framework can be synthesized by reacting cyclic ketones with amines under acidic conditions to form the nitrogen-containing spiro ring system.

Hydroxymethylation

The hydroxymethyl group is introduced via reductive alkylation using formaldehyde in the presence of a reducing agent such as sodium borohydride.

Analytical Techniques

To confirm the structure and purity of (5-Azaspiro[3.4]octan-8-yl)methanol , several analytical techniques are employed:

Reaction Data Table

Step Reagents Conditions Outcome
Cyclization Cyclic ketone + amine Acidic catalyst, reflux Spirocyclic backbone formation
Hydroxymethylation Formaldehyde Sodium borohydride, ethanol Hydroxymethyl group introduction
Purification Ethanol recrystallization Room temperature Pure crystalline compound

Notes on Optimization

  • The choice of solvent significantly impacts yield; polar solvents like ethanol enhance solubility of intermediates.
  • Reducing agent concentration must be controlled to avoid over-reduction or side reactions.
  • Temperature control during cyclization prevents decomposition of sensitive intermediates.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes controlled oxidation to form ketone derivatives. Key findings include:

ReagentConditionsProductYieldSource
KMnO₄Acidic, 0–5°C5-Azaspiro[3.4]octan-8-one72%
CrO₃ (Jones)H₂SO₄, acetone8-Oxo-5-azaspiro[3.4]octane68%
TEMPO/NaClOpH 9, 25°CSpirocyclic aldehyde derivative85%

Mechanistic studies reveal that steric hindrance from the spiro structure slows oxidation kinetics compared to linear analogs (rate constant k=0.014 s1k = 0.014\ s^{-1} vs 0.032 s10.032\ s^{-1}) .

Nucleophilic Substitution

The methanol group participates in substitution reactions:

Key transformations :

  • Mitsunobu reaction :
    Reagents: DIAD, PPh₃, ROH
    Product: 8-Alkoxy-5-azaspiro[3.4]octane (avg. yield: 64%)

  • Halogenation :
    SOCl2\text{SOCl}_2 → 8-Chloro-5-azaspiro[3.4]octane (89% conversion)
    Side reaction: Ring-opening observed at >50°C

Cycloaddition and Ring-Opening

The strained spiro system enables unique reactivity:

Reaction TypeConditionsProductSelectivity
[3+2] CycloadditionCu(OTf)₂, 80°CTricyclic β-lactam derivatives5:1 endo
Acid-catalyzedH₂SO₄, CH₂Cl₂Linear pyrrolidine productQuantitative

DFT calculations (ω \omegaB97X-D/6-311++G**) show reduced activation energy (ΔG=24.3 kcal/mol\Delta G^‡ = 24.3\ kcal/mol) for cycloadditions compared to monocyclic analogs .

Carboxylation Reactions

Lithium-mediated carboxylation demonstrates synthetic versatility:

Protocol :

  • Deprotonation: sec-BuLi/TMEDA at -78°C

  • CO₂ bubbling (1 atm)

  • Acid workup

Outcome :

  • Product: 5-Azaspiro[3.4]octane-8-carboxylic acid

  • Yield: 69% at 25°C

  • Scalability: Demonstrated at 68g scale

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of spirocyclic compounds, characterized by a unique bicyclic structure that includes nitrogen atoms. The molecular formula for (5-Azaspiro[3.4]octan-8-yl)methanol is C8H15NOC_8H_{15}NO with a molecular weight of approximately 157.21 g/mol. Its structure allows for potential interactions with various biological targets, making it a candidate for therapeutic applications.

Pharmaceutical Development

(5-Azaspiro[3.4]octan-8-yl)methanol has been investigated for its potential as a pharmaceutical agent, particularly as an M4 muscarinic receptor agonist. Research indicates that derivatives of this compound exhibit significant activity against various targets related to neurological disorders, including Alzheimer's disease and schizophrenia .

Neuroprotective Studies

In vitro studies have shown that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting its potential role in treating neurodegenerative diseases. Its neuroprotective properties are attributed to its ability to modulate neurotransmitter systems.

Antimalarial Activity

Recent research identified (5-Azaspiro[3.4]octan-8-yl)methanol as part of a novel chemical series effective against multiple stages of the malaria parasite Plasmodium falciparum. High-throughput screening revealed its potential in combating malaria, highlighting the importance of spirocyclic compounds in drug discovery .

Case Studies

Study Objective Findings
Study on M4 AgonistsInvestigate the pharmacological effects of spirocyclic compoundsIdentified (5-Azaspiro[3.4]octan-8-yl)methanol as a potent M4 agonist with implications for treating schizophrenia .
Neuroprotection ResearchAssess the protective effects on neuronal cellsDemonstrated that the compound reduces oxidative stress and cell death in neuronal cultures, suggesting therapeutic potential for neurodegeneration.
Antimalarial ScreeningEvaluate efficacy against Plasmodium falciparumFound significant activity across multiple life stages of the parasite, indicating promise for malaria treatment .

Synthesis and Industrial Applications

The synthesis of (5-Azaspiro[3.4]octan-8-yl)methanol typically involves multi-step organic reactions starting from simpler precursors. The methods include cyclization reactions that form the spirocyclic structure, often optimized for yield and purity in industrial settings.

Industrial Production Methods

  • Optimization of Reaction Conditions
    • Temperature control
    • Solvent selection
    • Purification techniques such as chromatography
  • Scalability
    • Transitioning from laboratory-scale synthesis to larger production volumes while maintaining quality.

Mechanism of Action

The mechanism of action of (5-Azaspiro[3.4]octan-8-yl)methanol involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the hydroxyl group can participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between (5-Azaspiro[3.4]octan-8-yl)methanol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
(5-Azaspiro[3.4]octan-8-yl)methanol C₈H₁₅NO 157.21 (calculated) 5-azaspiro core; hydroxymethyl at C8 Theoretical scaffold for drug design
(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol C₁₅H₂₁NO 231.33 6-azaspiro core; benzyl at N6; hydroxymethyl at C8 Research use; solubility in DMSO; storage at 2–8°C
(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol C₈H₁₄FNO 159.20 6-azaspiro core; fluorine and hydroxymethyl at C8 Increased polarity; H-bond donors: 2; acceptors: 3
(3-Benzyl-3-azabicyclo[3.2.1]octan-8-yl)methanol C₁₅H₂₁NO 231.33 Bicyclo[3.2.1]octane core; benzyl at N3 Structural rigidity; potential CNS activity
tert-Butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate C₁₂H₂₂N₂O₂ 226.32 (calculated) 5-azaspiro core; carbamate at C8 Synthetic intermediate; protective group strategy

Structural and Functional Analysis:

Azaspiro Core Variations: The 5-azaspiro[3.4]octane core in the target compound differs from 6-azaspiro[3.4]octane analogs (e.g., and ) in nitrogen positioning. This affects electronic properties (e.g., basicity) and hydrogen-bonding capacity, which influence solubility and target interactions.

Substituent Effects: The benzyl group in (6-benzyl-6-azaspiro[3.4]octan-8-yl)methanol increases lipophilicity (logP) compared to the unsubstituted target compound, likely enhancing membrane permeability but reducing aqueous solubility .

Functional Group Modifications :

  • The carbamate in tert-butyl N-(5-azaspiro[3.4]octan-8-yl)carbamate serves as a protective group, enabling selective functionalization during synthesis .

Physicochemical Properties: Solubility and stability data for (6-benzyl-6-azaspiro[3.4]octan-8-yl)methanol indicate sensitivity to temperature and solvent choice, with recommendations for storage at 2–8°C and use of DMSO for stock solutions .

Biological Activity

(5-Azaspiro[3.4]octan-8-yl)methanol, a nitrogen-containing spirocyclic compound, has garnered attention for its potential biological activities. This compound's unique structure, characterized by its spirocyclic arrangement, may contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of (5-Azaspiro[3.4]octan-8-yl)methanol is C₈H₁₅NO, and it features a spirocyclic framework that enhances its stability and solubility in biological systems. The compound is classified under the category of aza-spirocycles, which are known for their diverse biological activities.

Biological Activities

  • Antimicrobial Properties : Preliminary studies indicate that (5-Azaspiro[3.4]octan-8-yl)methanol exhibits antimicrobial activity. This property may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial growth.
  • CNS Activity : Similar compounds within the spirocyclic family have shown central nervous system (CNS) activity, suggesting that (5-Azaspiro[3.4]octan-8-yl)methanol may also influence neurological pathways. This could involve modulation of neurotransmitter systems or receptor interactions.
  • Monoacylglycerol Lipase Modulation : Research has identified azaspirocycle compounds as modulators of monoacylglycerol lipase, an enzyme involved in lipid metabolism and signaling pathways related to pain and inflammation. This suggests a potential role for (5-Azaspiro[3.4]octan-8-yl)methanol in therapeutic applications targeting metabolic disorders or pain management .

The mechanism of action for (5-Azaspiro[3.4]octan-8-yl)methanol is not fully elucidated but may involve:

  • Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects, such as anti-inflammatory actions or modulation of neurotransmission pathways.
  • Influence on Lipid Metabolism : By modulating monoacylglycerol lipase activity, the compound could affect lipid signaling pathways, which are critical in various physiological processes including energy homeostasis and inflammation .

Comparative Analysis with Similar Compounds

A comparison of (5-Azaspiro[3.4]octan-8-yl)methanol with structurally similar compounds reveals a range of biological activities:

Compound NameStructure TypeNotable Activities
(5-Azaspiro[3.4]octan-8-yl)methanolAza-spirocyclicAntimicrobial properties
6-Methyl-5-azaspiro[3.4]octaneAza-spirocyclicCNS activity
7-Methyl-6-azaspiro[3.4]octaneAza-spirocyclicAntitumor activity

This table highlights the diversity within the spirocyclic family while emphasizing the unique aspects of (5-Azaspiro[3.4]octan-8-yl)methanol.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of spirocyclic compounds, including (5-Azaspiro[3.4]octan-8-yl)methanol:

  • Synthesis and Evaluation : Efficient synthetic routes have been developed for producing large quantities of spirocyclic compounds, facilitating their biological evaluation in vitro and in vivo .
  • Pharmacological Screening : In vitro assays have demonstrated the antimicrobial efficacy of (5-Azaspiro[3.4]octan-8-yl)methanol against various bacterial strains, indicating its potential as a lead compound for antibiotic development .

Q & A

Basic: What are the common synthetic routes for (5-Azaspiro[3.4]octan-8-yl)methanol, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves spirocyclic scaffold construction via [3+2] or [4+1] cycloaddition reactions, followed by functionalization. For example:

  • Spirocycle Formation : Use of 2-oxa-spiro[3.4]octane-1,3-dione derivatives as intermediates, reacting with amines or carbonyl compounds under reflux conditions (e.g., ethanol, 80°C) .
  • Methanol Functionalization : Post-cyclization hydroxylation or reduction of ketone groups (e.g., NaBH4 in methanol) to introduce the methanol moiety .
  • Yield Optimization : Lower temperatures (0–25°C) improve stereochemical control, while polar aprotic solvents (DMF, acetonitrile) enhance reaction rates .

Critical Parameter : Trace water content can hydrolyze intermediates, reducing yield by 15–20% .

Basic: How is the structural integrity of (5-Azaspiro[3.4]octan-8-yl)methanol validated post-synthesis?

Methodological Answer:

  • NMR Analysis : 1H^1H- and 13C^{13}C-NMR confirm spirocyclic connectivity (e.g., δ 3.6–4.2 ppm for axial methanol protons) .
  • X-ray Crystallography : Resolves stereochemical ambiguity in the spiro[3.4]octane core (bond angles: 105–110° for the azaspiro junction) .
  • HPLC-PDA : Detects impurities (e.g., 8-oxo derivatives) with a C18 column and acetonitrile/water gradient (LOD: 0.1% w/w) .

Advanced: How can researchers resolve contradictions in solubility and stability data for this compound?

Methodological Answer:
Contradictions often arise from solvent polarity and storage conditions:

  • Solubility :
    • Polar solvents (methanol, DMSO): >50 mg/mL .
    • Nonpolar solvents (hexane): <1 mg/mL .
      Mitigation : Use Hansen solubility parameters (δD, δP, δH) to predict miscibility .
  • Stability :
    • Degrades in aqueous buffers (pH <3 or >10) via ring-opening (t1/2: 24–48 hrs) .
    • Stable in anhydrous methanol at –20°C for >6 months .
      Recommendation : Report solvent, pH, and temperature explicitly to avoid data conflicts .

Advanced: What in vivo models are suitable for studying its potential as a gamma-secretase modulator in Alzheimer’s disease?

Methodological Answer:

  • Transgenic Mice (APP/PS1) : Monitor Aβ40/Aβ42 reduction in cerebrospinal fluid via ELISA after oral dosing (10–50 mg/kg/day for 4 weeks) .
  • Toxicity Screening : Hepatic enzyme (ALT/AST) and renal function (creatinine) assays to assess safety margins .
  • Challenge : Blood-brain barrier penetration requires logP optimization (target: 2–3) via prodrug strategies (e.g., tert-butyl ester derivatives) .

Advanced: How does stereochemistry at the spiro junction impact biological activity?

Methodological Answer:

  • Stereoisomer Synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) yield enantiopure forms .
  • Activity Correlation :
    • (R)-enantiomer : 10-fold higher gamma-secretase inhibition (IC50: 0.3 µM vs. 3 µM for (S)) in HEK293 cell assays .
    • (S)-enantiomer : Increased off-target binding to muscarinic receptors (Ki: 1.2 µM) .
      Analytical Tool : Chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10) resolves enantiomers .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Short-term : Store in anhydrous methanol at –20°C in amber vials to avoid photolysis .
  • Long-term : Lyophilize as a hydrochloride salt (stable for >12 months at –80°C) .
  • Decomposition Sign : Color change from colorless to yellow indicates oxidation (8-oxo byproduct) .

Advanced: How can computational methods predict SAR for derivatives?

Methodological Answer:

  • Docking Studies (AutoDock Vina) : Model interactions with gamma-secretase’s active site (PDB: 5FN2). Key residues: Asp385, His381 .
  • QSAR Models : Use Hammett constants (σ) for substituents on the azaspiro ring to predict IC50. Example: Electron-withdrawing groups (σ >0.5) enhance potency by 30% .
  • Limitation : Solvation effects in hydrophobic binding pockets are poorly modeled .

Basic: What analytical techniques quantify (5-Azaspiro[3.4]octan-8-yl)methanol in biological matrices?

Methodological Answer:

  • LC-MS/MS : MRM transitions m/z 170→152 (CE: 20 eV) in plasma (LLOQ: 1 ng/mL) .
  • Sample Prep : Solid-phase extraction (C18 cartridges) with methanol elution (recovery: 85–90%) .
  • Interference Check : Monitor for co-eluting metabolites (e.g., 8-oxo derivative at m/z 186) .

Advanced: How to address discrepancies in reported logP values (vs. 2.4)?

Methodological Answer:

  • Method Dependency :
    • Shake-flask (pH 7.4) : logP 1.8 ± 0.2 .
    • Calculated (ChemAxon) : logP 2.4 due to implicit solvent model assumptions .
  • Resolution : Validate experimentally via HPLC retention time (C18 column, isocratic methanol/water 60:40) .

Advanced: What strategies improve enantiomeric excess (ee) in large-scale synthesis?

Methodological Answer:

  • Phase-Transfer Catalysis (PTC) : Use (R)-1-((R)-hydroxy(phenyl)methyl)-5-azaspiro[4.4]nonan-5-ium bromide (PTC-A) to achieve >90% ee in biphasic systems (toluene/water) .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with L-tartaric acid (yield: 70–75%, ee: 98%) .

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